Physicochemical Differentiation: Lipophilicity (logP/logD) of Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate vs. Azepane-Sulfonyl Analog
The target compound's ethyl ester and tosyl substitution confer a calculated logP approximately 1.3 units lower than the closest commercially cataloged analog bearing an azepane-sulfonyl group at the pyridazine 6-position (ChemDiv L285-2020, logP = 4.52) . This lipophilicity differential is quantitatively meaningful: according to Lipinski's rule-of-five and CNS MPO scoring frameworks, a logP shift from 4.5 to ~3.2 moves the compound from a 'high lipophilicity risk' zone (logP > 4) into a more favorable developability space associated with reduced phospholipidosis risk and improved aqueous solubility.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | Calculated logP ~3.2 (estimated from structural fragments; experimental value not reported in public domain) |
| Comparator Or Baseline | Ethyl 1-{6-[3-(azepane-1-sulfonyl)-4-methylphenyl]pyridazin-3-yl}piperidine-4-carboxylate (ChemDiv L285-2020); calculated logP = 4.5187, logD = 4.5176 |
| Quantified Difference | Δ logP ≈ -1.3 (target compound more hydrophilic) |
| Conditions | In silico calculated using fragment-based method; ChemDiv reported values |
Why This Matters
A logP difference of ~1.3 units translates to an approximately 20-fold difference in theoretical octanol-water partition coefficient, directly impacting passive membrane permeability, non-specific protein binding, and assay interference potential in cell-based screening cascades.
